
2-Tert-butyl-4-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-iodobenzonitrile is an organic compound with the molecular formula C11H12IN. It is a derivative of benzonitrile, where the hydrogen atoms at positions 2 and 4 are replaced by a tert-butyl group and an iodine atom, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4-iodobenzonitrile typically involves the halogenation of a precursor compound. One common method is the iodination of 2-tert-butylbenzonitrile using iodine and a suitable oxidizing agent . The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide (CuI) and a base like cesium fluoride (CsF) to promote the halogen exchange reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tert-butyl-4-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-tert-butyl-4-azidobenzonitrile .
Applications De Recherche Scientifique
2-Tert-butyl-4-iodobenzonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-tert-butyl-4-iodobenzonitrile involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the tert-butyl group. These functional groups influence the compound’s reactivity and interaction with other molecules . The iodine atom, being a good leaving group, facilitates substitution reactions, while the tert-butyl group provides steric hindrance that can affect the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
2-Tert-butyl-4-bromobenzonitrile: Similar in structure but with a bromine atom instead of iodine.
2-Tert-butyl-4-chlorobenzonitrile: Contains a chlorine atom in place of iodine.
2-Tert-butyl-4-fluorobenzonitrile: Features a fluorine atom instead of iodine.
Uniqueness: 2-Tert-butyl-4-iodobenzonitrile is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in certain types of chemical reactions, particularly nucleophilic substitutions .
Propriétés
Formule moléculaire |
C11H12IN |
|---|---|
Poids moléculaire |
285.12 g/mol |
Nom IUPAC |
2-tert-butyl-4-iodobenzonitrile |
InChI |
InChI=1S/C11H12IN/c1-11(2,3)10-6-9(12)5-4-8(10)7-13/h4-6H,1-3H3 |
Clé InChI |
UMTYSWRJESLVPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




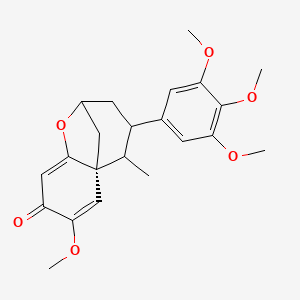
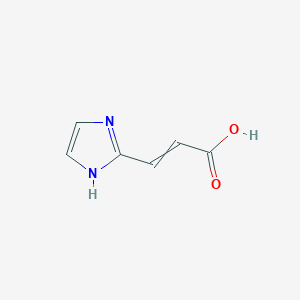
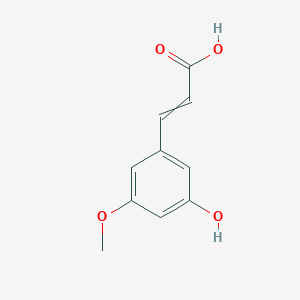
![4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440792.png)

![3-[(3-{[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene}-2-oxo-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B12440813.png)
![4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440818.png)
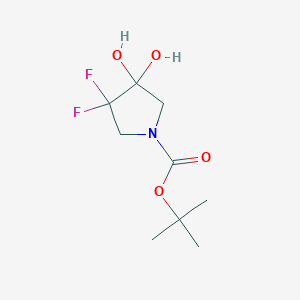

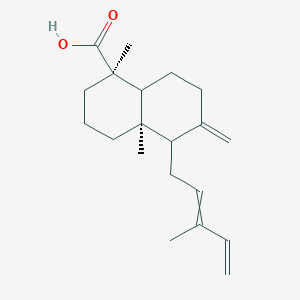
![8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12440849.png)
![(3S,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12440851.png)
